Methyl Np-methyl-L-histidinate dihydrochloride

Enzymology Semisynthetic ribonuclease Histidine methylation

Generic histidine methyl esters introduce regioisomeric ambiguity in peptide synthesis, as the imidazole ring possesses two chemically distinct nitrogen centers-Nπ (pros) and Nτ (tele)-whose differential methylation dictates biological recognition, metal-coordination geometry, and tautomeric equilibrium. Substituting the incorrect regioisomer can result in complete loss of catalytic activity (e.g., RNase A Nπ-methyl-His-119 analogues exhibit undetectable enzymatic activity toward yeast RNA and 2′,3′-CMP). Methyl Np-methyl-L-histidinate dihydrochloride (CAS 37792-68-0) provides the Nπ-methyl-L-histidine residue in a protected methyl ester dihydrochloride form compatible with Fmoc- or Boc-based solid-phase peptide synthesis. • Definitive regiospecificity: Nπ-methylation locks the imidazole into a single predominant tautomeric state, eliminating tautomeric ambiguity in metal-coordinating peptide catalysts. • Validated for METTL9 assays: Only the Nπ-methyl building block enables synthesis of correctly methylated peptide controls; METTL9 does not act on Nτ-methylated substrates. • Anserine precursor: Pure Nπ-regioisomeric standard required for biosynthesis of β-alanyl-Nπ-methyl-L-histidine and quantification methods distinguishing Nπ- from Nτ-methylhistidine in biological matrices.

Molecular Formula C8H15Cl2N3O2
Molecular Weight 256.13 g/mol
Cat. No. B13532499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Np-methyl-L-histidinate dihydrochloride
Molecular FormulaC8H15Cl2N3O2
Molecular Weight256.13 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CC(C(=O)OC)N.Cl.Cl
InChIInChI=1S/C8H13N3O2.2ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;;/h4-5,7H,3,9H2,1-2H3;2*1H/t7-;;/m0../s1
InChIKeyRKQQFZCGJKMSPA-KLXURFKVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Np-methyl-L-histidinate Dihydrochloride: Chemical Profile


Methyl Np-methyl-L-histidinate dihydrochloride (CAS 37792-68-0), also designated Methyl Nπ-methyl-L-histidinate dihydrochloride, is a protected L-histidine building block characterized by a methyl ester at the C-terminus and a regiospecific methyl substituent at the Nπ (pros, 3‑position) nitrogen of the imidazole ring, supplied as a dihydrochloride salt [1]. The compound serves as a key synthetic intermediate for incorporating Nπ‑methyl‑L‑histidine residues into peptides, where the position of imidazole methylation fundamentally dictates biological recognition, metal‑coordination properties, and tautomeric equilibrium, distinguishing it from the Nτ‑methyl (tele, 1‑position) regioisomer and non‑methylated histidine esters [2] [3].

Nπ-methyl regiospecific histidine incorporation into synthetic peptides
Dihydrochloride salt format for aqueous coupling compatibility
Compatible with Fmoc/Boc solid-phase peptide synthesis workflows

Why Nπ-Methyl Regiospecificity Cannot Be Substituted


Generic substitution among histidine methyl ester derivatives fails because the imidazole ring supports two chemically distinct nitrogen centers—Nπ (pros) and Nτ (tele)—whose methylation produces isomers with divergent acid/base behavior, tautomeric populations, and biological recognition profiles [1]. Direct experimental evidence demonstrates that replacement of active-site histidine with Nπ‑methyl‑L‑histidine abolishes ribonuclease catalytic activity (undetectable activity toward yeast RNA and 2′,3′‑CMP), whereas substitution with Nτ‑methyl‑L‑histidine retains measurable enzymatic function with determinable kinetic parameters at pH 6.0 [2]. Procuring the incorrect regioisomer or a non‑methylated histidine ester therefore risks complete loss of function in peptides designed to probe or exploit imidazole‑dependent chemistry [3].

Risk context
This product
Substitute may differ
Regioisomer identity
Nπ-methyl (pros, 3-position) imidazole substitution
Nτ-methyl regioisomer may shift biological recognition and catalytic function
Salt form
Dihydrochloride salt; aqueous solubility supports direct coupling
Free base methyl ester may limit aqueous coupling protocol compatibility
Imidazole methylation state
Nπ-methylated; tautomeric equilibrium shifted toward Nτ-H form
Non-methylated histidine ester may introduce tautomeric ambiguity in metal coordination

Quantitative Differentiation Evidence Against Closest Analogs


Catalytic Activity: Nπ-Methyl vs. Nτ-Methyl Histidine in Ribonuclease

In a direct head-to-head comparison using semisynthetic ribonuclease A analogues, replacement of the active-site histidine‑119 with Nπ‑methyl‑L‑histidine resulted in catalytic activity that was undetectable toward both yeast RNA and 2′,3′‑CMP substrates. In contrast, the Nτ‑methyl‑L‑histidine analogue retained enzymatically measurable activity, with kinetic parameters determinable at pH 6.0 for the 2′,3′‑CMP substrate [1]. This demonstrates that the regiospecific placement of the methyl group at Nπ vs. Nτ is not a conservative substitution but a functional on/off switch for imidazole-dependent catalysis.

Catalytic Activity
Head-to-head
Nπ-methyl: activity undetectable
Nτ-methyl: measurable kinetics at pH 6.0
Regiospecific methylation is a functional on/off switch for imidazole-dependent catalysis
Semisynthetic RNase A; substrates: yeast RNA and 2′,3′-CMP
Enzymology Semisynthetic ribonuclease Histidine methylation

METTL9 Substrate Specificity: Nπ-Methylhistidine vs. MYLK2

The mammalian methyltransferase METTL9 exhibits stringent regiospecificity for the Nπ (pros) nitrogen of histidine. In cellular and in vitro assays, METTL9 catalyzed robust Nπ‑methylhistidine formation on the proinflammatory protein S100A9 at His‑107, but produced no detectable methylation of myosin light chain kinase (MYLK2), which is a known substrate of the Nτ‑specific methyltransferase SETD3 [1]. This orthogonal substrate specificity between Nπ‑ and Nτ‑methyltransferases confirms that the two methylated histidine isomers engage distinct biological recognition machinery.

METTL9 Specificity
Head-to-head
Nπ-methyl: detected on S100A9 His-107
MYLK2: no Nπ-methyl detected
Orthogonal regioisomer recognition between Nπ- and Nτ-methyltransferases
siRNA screening; LC-MS/MS detection; mammalian cells
Protein methylation Substrate specificity METTL9 methyltransferase

Tautomeric Equilibrium Shift by Imidazole Nπ-Methylation

N‑methylation of the histidine imidazole ring alters the tautomeric equilibrium between the Nπ‑H and Nτ‑H forms. Nπ‑methylation sterically and electronically favors the Nτ‑H tautomer, whereas Nτ‑methylation favors the Nπ‑H tautomer; non‑methylated histidine exists as a mixture of both tautomers in solution [1]. This tautomeric preference directly impacts hydrogen‑bonding patterns, metal‑coordination geometry, and the pKa of the remaining free nitrogen. The methyl ester dihydrochloride form of Nπ‑methyl‑L‑histidine provides this tautomerically biased state in a shelf‑stable, readily soluble format suitable for direct use in solid‑phase peptide synthesis .

Tautomeric Shift
Class-level
Nπ-methylation favors Nτ-H tautomer
Non-methylated: mixture of both tautomers
Defined tautomeric state supports reproducible metal coordination geometry
Solvent- and pH-dependent; class-level inference from imidazole N-methylation principles
Tautomerism Imidazole chemistry Physical organic chemistry

Dihydrochloride Salt Solubility vs. Free Base Methyl Ester

The dihydrochloride salt form of Methyl Np-methyl-L-histidinate confers aqueous solubility sufficient for standard peptide coupling conditions in water, DMSO, and methanol, with reported solubility of at least 25 mg/mL in water [1]. In contrast, the free base methyl ester form (e.g., H-His(1-Me)-OMe, the Nτ‑methyl regioisomer without the dihydrochloride salt) has lower aqueous solubility due to the absence of the ionizable counter‑ion pair [2]. This solubility difference facilitates direct use in aqueous or mixed aqueous/organic coupling protocols without pre‑dissolution in pure organic solvents.

Aqueous Solubility
Data to verify
≥25 mg/mL in water (dihydrochloride salt)
Supports direct aqueous coupling without organic co-solvent pre-dissolution
Cross-study comparable; vendor-reported; free base solubility lower
Solubility Formulation Peptide synthesis

Chromatographic Resolution of Nπ-Methyl and Nτ-Methyl Regioisomers

A validated LC‑MS/MS method using stable‑isotope dilution analysis achieved baseline chromatographic separation of Nτ‑methylhistidine and Nπ‑methylhistidine in chicken plasma, with linear detection ranges of 1.56–50.00 μmol/L for Nτ‑methylhistidine and 0.78–25.00 μmol/L for Nπ‑methylhistidine [1]. The distinct retention times and MS/MS transitions confirm that the two regioisomers can be analytically distinguished and quantified independently, which is critical for quality control of the procured building block and for verifying regiospecific incorporation into synthetic peptides.

LC-MS/MS Resolution
Head-to-head
Baseline separation achieved
Linear ranges differ ≈2-fold in upper LOQ
Enables unambiguous regioisomer identity verification and contamination detection
Stable-isotope dilution LC-MS/MS; chicken plasma matrix
Analytical chemistry LC‑MS/MS Regioisomer separation

Acid/Base Catalyst Role of Nπ Nitrogen in RNase

The Nπ‑methylhistidine RNase analogue is devoid of catalytic activity, while the Nτ‑methylhistidine analogue retains enzymatic activity with kinetic parameters determinable at pH 6.0, providing strong evidence that the pros‑nitrogen atom of His‑119 serves as the essential acid/base catalyst in the enzymatic reaction of RNase A [1]. This mechanistic conclusion establishes that the Nπ‑nitrogen bears the catalytically critical proton‑transfer function that cannot be replaced by alkylation at that position.

Catalytic Nitrogen Role
Mechanism context
Nπ nitrogen essential for acid/base catalysis
Alkylation at Nπ abolishes proton-transfer function
Free Nπ-nitrogen is mandatory for catalytic proton transfer in enzyme mimics
Inferred from RNase A semisynthetic analogue comparison at pH 6.0
Enzyme mechanism Acid/base catalysis Histidine‑119

Procurement-Driven Application Scenarios


METTL9 Substrate Peptide Synthesis for Methyltransferase Assays

Peptides containing the Nπ‑methyl‑L‑histidine residue are required as authentic standards or substrate mimetics for METTL9 methyltransferase activity assays. Because METTL9 specifically methylates the Nπ position of histidine in S100A9 His‑107 but does not act on Nτ‑methylated substrates, only the Nπ‑methyl building block enables synthesis of correctly methylated peptide controls [1]. Methyl Np-methyl-L-histidinate dihydrochloride provides the Nπ‑methylhistidine residue in a protected form compatible with Fmoc‑ or Boc‑based solid‑phase peptide synthesis.

Catalytically Inactive RNase A Analogues for Mechanistic Studies

For structure‑function studies of the RNase A catalytic mechanism, the Nπ‑methyl‑L‑histidine residue is essential to produce semisynthetic enzyme analogues that are devoid of catalytic activity, as demonstrated by the undetectable activity of the Nπ‑methylhistidine‑119 RNase A analogue toward yeast RNA and 2′,3′‑CMP [2]. The dihydrochloride salt of the methyl ester ensures efficient coupling onto the solid support or peptide fragment during semisynthesis.

Regiospecific Histidine Methylation for Anserine Analog Peptides

The imidazole dipeptide anserine (β‑alanyl‑Nπ‑methyl‑L‑histidine) requires the Nπ‑methyl regioisomer for its biosynthesis and biological activity. Quantification methods that distinguish Nπ‑methylhistidine from Nτ‑methylhistidine in biological matrices rely on the availability of pure regioisomeric standards [3]. Methyl Np-methyl-L-histidinate dihydrochloride serves as the precursor for synthesizing anserine analogs with verified Nπ‑regiospecificity.

Tautomerically Defined Building Block for Metal-Coordinating Catalysts

Peptide catalysts that exploit histidine‑metal coordination require a defined imidazole tautomeric state for reproducible geometry and activity. Nπ‑methylation locks the imidazole ring into a single predominant tautomeric form, eliminating the tautomeric ambiguity present in non‑methylated histidine [4]. The methyl ester dihydrochloride form provides this tautomerically pure state with the solubility profile needed for direct use in solution‑phase or solid‑phase peptide assembly with metal‑binding sequences.

Application
Selection Property
Validation Focus
Methyltransferase substrate peptide synthesis
Nπ-methyl regiospecific incorporation
METTL9 substrate specificity verification
RNase A mechanistic studies
Catalytically inactive regioisomer control
Imidazole-dependent catalysis review
Anserine analog peptide synthesis
Verified Nπ-regiospecificity
Regioisomeric identity confirmation
Metal-coordinating peptide catalyst design
Tautomerically defined imidazole state
Coordination geometry reproducibility
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